molecular formula C21H28N4O3 B358064 3-[[4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-1-ol CAS No. 896066-06-1

3-[[4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-1-ol

Cat. No.: B358064
CAS No.: 896066-06-1
M. Wt: 384.5g/mol
InChI Key: IBGBKXQUIUSQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

CAS No.

896066-06-1

Molecular Formula

C21H28N4O3

Molecular Weight

384.5g/mol

IUPAC Name

3-[[4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-1-ol

InChI

InChI=1S/C21H28N4O3/c1-12(2)8-15-14-10-27-21(3,4)9-13(14)16-17-18(28-20(16)25-15)19(24-11-23-17)22-6-5-7-26/h11-12,26H,5-10H2,1-4H3,(H,22,23,24)

InChI Key

IBGBKXQUIUSQRH-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCCO

Canonical SMILES

CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol typically involves multi-step organic reactionsThe final step involves the attachment of the amino-propanol moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully monitored to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.